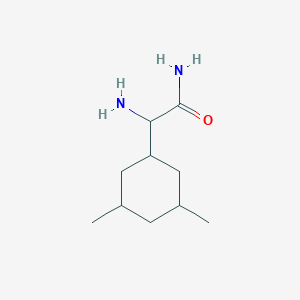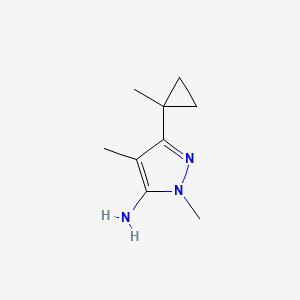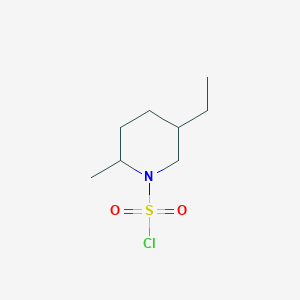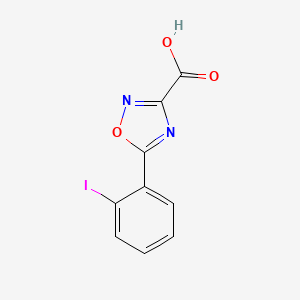![molecular formula C10H14ClNO2 B13304646 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride CAS No. 126572-99-4](/img/structure/B13304646.png)
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes an aminoethoxy group attached to a phenyl ring, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride typically involves the reaction of 3-(2-aminoethoxy)benzaldehyde with an appropriate ketone under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group allows the compound to form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
- 1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride
- 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride
These compounds share similar structural features but differ in the position of the aminoethoxy group or other substituents, which can lead to differences in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific structure, which imparts distinct properties and applications.
Properties
CAS No. |
126572-99-4 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-[3-(2-aminoethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(12)9-3-2-4-10(7-9)13-6-5-11;/h2-4,7H,5-6,11H2,1H3;1H |
InChI Key |
NMYDNMFNFKYVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butyl[(2,6-difluorophenyl)methyl]amine](/img/structure/B13304583.png)





![2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione](/img/structure/B13304618.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)


